molecular formula C16H13NO2 B14311429 Acridine, 9-(oxiranylmethoxy)- CAS No. 113105-85-4

Acridine, 9-(oxiranylmethoxy)-

Cat. No.: B14311429
CAS No.: 113105-85-4
M. Wt: 251.28 g/mol
InChI Key: NZHYLHJYIBRUPH-UHFFFAOYSA-N
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Description

Acridine, 9-(oxiranylmethoxy)- is a chemical compound that belongs to the acridine family, characterized by its unique structure that includes an oxirane (epoxide) ring attached to the acridine core. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine, 9-(oxiranylmethoxy)- typically involves the reaction of acridine with an epoxide precursor under specific conditions. One common method includes the use of glycidol (2,3-epoxy-1-propanol) as the epoxide source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the acridine nitrogen on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of Acridine, 9-(oxiranylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(oxiranylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted acridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, diols, and other functionalized compounds that retain the acridine core structure.

Scientific Research Applications

Acridine, 9-(oxiranylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.

    Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Acridine, 9-(oxiranylmethoxy)- primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the oxirane ring can react with nucleophilic sites in biomolecules, leading to further biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.

    Proflavine: An acridine derivative with antibacterial properties, used historically as an antiseptic.

Uniqueness

Acridine, 9-(oxiranylmethoxy)- is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for forming various derivatives. This structural feature distinguishes it from other acridine compounds and expands its range of applications in scientific research and industry.

Properties

CAS No.

113105-85-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

9-(oxiran-2-ylmethoxy)acridine

InChI

InChI=1S/C16H13NO2/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2

InChI Key

NZHYLHJYIBRUPH-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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